molecular formula C13H11N5O3S2 B263469 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B263469
M. Wt: 349.4 g/mol
InChI Key: JFTLFUCZYHUOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a novel chemical compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to exhibit antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential therapeutic properties. This compound has been shown to exhibit various therapeutic effects, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound is complex and time-consuming, making it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on developing more efficient synthesis methods for this compound to increase its availability for lab experiments.

Synthesis Methods

The synthesis of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide involves a multi-step process. The first step involves the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole with carbon disulfide to form 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thioacetamide. The second step involves the reaction of 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thioacetamide with thiourea to form 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide.

Scientific Research Applications

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has potential applications in scientific research. This compound has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. It has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

Product Name

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C13H11N5O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N5O3S2/c1-20-9-5-3-2-4-8(9)11-16-18-13(21-11)22-6-10(19)15-12-17-14-7-23-12/h2-5,7H,6H2,1H3,(H,15,17,19)

InChI Key

JFTLFUCZYHUOJX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NN=CS3

Origin of Product

United States

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